molecular formula C14H22BrNO B6338651 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1211462-34-8

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No. B6338651
CAS RN: 1211462-34-8
M. Wt: 300.23 g/mol
InChI Key: BMBHUIWYKFLTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C14H21NO . It is also known by its English name 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide include a melting point of 38-39 °C (in hexane), a boiling point of 122 °C (at 2 Torr pressure), and a density of 0.948±0.06 g/cm3 . The pKa value is predicted to be 6.16±0.60 .

Scientific Research Applications

Photolysis Studies

The compound has been used in photolysis studies . The spectral and kinetic parameters of transient species generated in the irradiation of 6-ethoxy-2,2,4-trimethyl-8-nitro-1,2-dihydroquinoline were examined by stationary and pulse photolysis in various solvents . This research can help understand the photochemical properties of the compound and its derivatives.

Neuroprotective Properties

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a derivative of the compound, has shown neuroprotective properties in experimental Parkinson’s Disease . It was found to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis .

Antioxidant System Functioning

The compound’s derivative has been studied for its effects on the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced PD . This research can contribute to the development of new therapeutic strategies for neurodegenerative disorders.

Inflammation and Oxidative Stress

Research has been conducted to investigate the effects of different doses of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline on motor coordination scores, brain tissue morphology, the expression of tyrosine hydroxylase, the severity of oxidative stress parameters, and the inflammatory response in rats during the development of rotenone-induced Parkinsonism .

Potential Use in Lubricants and Detergents

While not directly related to 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide, research on similar ethoxy- and propoxy-based compounds has shown potential in the use of their superior wetting properties and in applications for modern oil-free lubricating products or in other preparations of detergent super-concentrates .

properties

IUPAC Name

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.BrH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-8,10,15H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBHUIWYKFLTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide

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